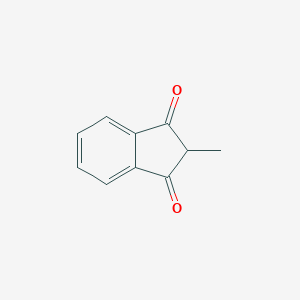

2-Methyl-1,3-indandione

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

876-83-5 |

|---|---|

Formule moléculaire |

C10H8O2 |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

2-methylindene-1,3-dione |

InChI |

InChI=1S/C10H8O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-6H,1H3 |

Clé InChI |

VBTBCNRVYWGDPP-UHFFFAOYSA-N |

SMILES |

CC1C(=O)C2=CC=CC=C2C1=O |

SMILES canonique |

CC1C(=O)C2=CC=CC=C2C1=O |

Autres numéros CAS |

876-83-5 |

Origine du produit |

United States |

Historical Trajectories of Indandione Scaffold Chemistry

The chemistry of the indandione scaffold has a rich history, evolving from fundamental synthetic methods to the creation of a diverse range of derivatives. The parent compound, 1,3-indandione (B147059), is a bicyclic β-diketone whose synthesis laid the groundwork for its numerous analogues. wikipedia.org One of the most straightforward methods for its preparation involves the base-catalyzed intramolecular condensation of a diester, a process known as the Dieckmann condensation. organic-chemistry.orgacs.org Another classical approach is the Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate (B1215562) to produce the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is then hydrolyzed and decarboxylated to yield 1,3-indandione. wikipedia.orgnih.gov

The reactivity of the 1,3-indandione structure, particularly the acidity of the methylene (B1212753) group at the C-2 position, has been a central theme of its chemistry. wikipedia.orgnih.gov This reactivity allows for a wide variety of chemical modifications. Early research recognized the potential for functionalization at this position, leading to the development of numerous synthetic strategies. nih.gov The Knoevenagel condensation, for instance, which involves the reaction of the active methylene group with aldehydes and ketones, has been extensively used to synthesize 2-arylidene derivatives. nih.goviajps.comacs.org Over the years, synthetic methods have expanded to include electrochemical synthesis, Michael additions, and various multi-component reactions, enabling the construction of a vast library of indandione derivatives with tailored properties. nih.govresearchgate.netresearchgate.net While much focus has been on derivatives for biological applications, the unique electronic and structural properties of the indandione core also led to its exploration in other areas, such as the development of dyes. researchgate.netresearchgate.netresearchgate.net

The Significance of 2 Methyl 1,3 Indandione Within Contemporary Organic Synthesis and Materials Science

2-Methyl-1,3-indandione has emerged as a valuable compound in both organic synthesis and the development of new materials, primarily due to the specific properties imparted by the methyl group at the reactive second position.

In contemporary organic synthesis, this compound is a useful synthetic intermediate. tandfonline.com Its structure is a key component in the preparation of other specialized molecules. For example, it serves as a precursor for creating unsymmetrical 2,2-dialkyl-1,3-indandiones, which are themselves useful synthetic intermediates. tandfonline.com The indandione core is considered a versatile scaffold that can be modified to produce a wide range of derivatives with different functionalities, making this compound a valuable starting point for more complex molecular architectures. ontosight.ai Its reactions have been studied to create various heterocyclic compounds; for example, its reaction with primary amines can form 2-(1-imino alkyl) 1,3-indandiones. ajchem-b.com

In the field of materials science, the interest in 1,3-indandione (B147059) derivatives has grown significantly. academie-sciences.fr The 1,3-indandione moiety is a strong electron acceptor, making it a critical component in the design of dipolar molecules with interesting optical properties. academie-sciences.fr These molecules are often used as dopants in novel functional materials. The synthesis of various 2-substituted-1,3-indandiones has been crucial in this context. academie-sciences.fr While N,N-dimethylamino-benzylidene-1,3-indandione (DMABI) is a famous example studied for its photophysical and non-linear optical properties, the broader class of 2-substituted indandiones, including methylated variants, contributes to this area of research by allowing for the fine-tuning of electronic and structural properties of new materials. academie-sciences.fr

Paradigms and Orientations in 2 Methyl 1,3 Indandione Academic Inquiry

Foundational Syntheses of the 1,3-Indandione Core

The 1,3-indandione framework serves as the essential precursor for a vast array of derivatives, including this compound. The most established routes to this core structure involve intramolecular condensation reactions of phthalic acid derivatives.

The most conventional and widely cited synthesis of 1,3-indandione involves a base-catalyzed intramolecular condensation, analogous to a Dieckmann condensation. This process typically starts with a dialkyl phthalate (B1215562), such as dimethyl phthalate or diethyl phthalate, which undergoes a Claisen condensation with an ester possessing α-hydrogens, like ethyl acetate (B1210297). mdpi.comnih.gov

The reaction proceeds in two key stages. First, under strong basic conditions (e.g., sodium ethoxide), the enolate of ethyl acetate attacks one of the ester groups of the dialkyl phthalate in a nucleophilic acyl substitution. This is followed by an intramolecular condensation to form a cyclic β-keto ester intermediate, specifically the salt of 2-(ethoxycarbonyl)-1,3-indandione. mdpi.com The second stage involves the hydrolysis of this intermediate under acidic conditions, followed by thermal decarboxylation to yield the final 1,3-indandione product. mdpi.comencyclopedia.pub A similar pathway utilizes dialkyl malonates in place of ethyl acetate, reacting with phthalate compounds to form a substituted malonate which is then subjected to a hydrolysis and decarboxylation reaction to obtain the 1,3-indandione compound. google.com

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Dialkyl Phthalate | Ethyl Acetate | 1. Base (e.g., NaOEt) 2. Acid, Heat | 2-(Ethoxycarbonyl)-1,3-indandione salt | 1,3-Indandione | mdpi.comnih.gov |

| Phthalate Compounds | Malonate Compounds | 1. Condensation 2. Hydrolysis, Decarboxylation | Substituted Malonate | 1,3-Indandione | google.com |

An alternative approach to the 1,3-indandione core begins with phthalide (B148349) or its precursor, phthalic anhydride (B1165640). One documented method involves the condensation of phthalide with appropriate aldehydes, such as benzaldehyde, in the presence of a base like sodium ethoxide to produce 2-substituted-1,3-indandiones. nih.gov While this directly yields a substituted product, the underlying strategy is foundational for building the indandione ring from a phthalide source.

Another variation starts with phthalic anhydride. Strategies have been developed to convert phthalic anhydride into 1,3-indandione by reacting it with reagents such as ethyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine. nih.gov These methods provide alternative entries to the indandione system from different, readily available starting materials.

Nucleophilic Acyl Substitution and Subsequent Condensation Pathways

Direct and Indirect Synthetic Routes to this compound

Once the 1,3-indandione scaffold is obtained, the methyl group can be introduced at the C-2 position through several methodologies. These can be categorized as direct alkylation or as indirect routes involving the transformation of other functional groups.

The most direct route to this compound is the targeted alkylation of the parent 1,3-indandione. The methylene (B1212753) protons at the C-2 position are flanked by two carbonyl groups, making them significantly acidic (pKa ≈ 9 in water). This acidity allows for easy deprotonation by a suitable base to form a stabilized enolate anion. This nucleophilic enolate can then react with a methylating agent, such as methyl iodide or dimethyl sulfate, in a standard SN2 reaction to install the methyl group at the C-2 position.

This C-alkylation is a common and efficient procedure for preparing a wide range of 2-substituted and 2,2-disubstituted 1,3-indandiones. nih.gov Careful control of stoichiometry (one equivalent of base and alkylating agent) favors the mono-methylated product.

| Substrate | Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | Product | Reference |

|---|---|---|---|---|

| 1,3-Indandione | Sodium Ethoxide (NaOEt) | Methyl Iodide (CH₃I) | This compound | nih.gov |

| 1,3-Indandione | Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | This compound | General Knowledge |

Indirect routes to this compound involve the synthesis of a 2-substituted precursor followed by a functional group interconversion (FGI) to generate the methyl group. An FGI is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. ic.ac.ukimperial.ac.uk

A plausible, albeit multi-step, FGI pathway can be designed based on established chemical principles. This synthetic plan would begin with a 2-alkoxycarbonyl-1,3-indandione, the same intermediate formed in the foundational synthesis from dialkyl phthalates and malonic esters. This intermediate can be methylated at the C-2 position, followed by hydrolysis and decarboxylation.

Alkylation of a β-Keto Ester : The 2-alkoxycarbonyl-1,3-indandione is first alkylated with a methylating agent.

Hydrolysis : The resulting 2-alkoxycarbonyl-2-methyl-1,3-indandione is then subjected to ester hydrolysis (using acid or base) to yield 2-carboxy-2-methyl-1,3-indandione.

Decarboxylation : This product is a β-keto acid. Upon heating, it readily undergoes decarboxylation (loss of CO₂) to afford the final product, this compound. masterorganicchemistry.comlibretexts.org

This sequence represents a valid FGI approach, transforming a carboxyl group into a hydrogen atom, thereby leaving the previously introduced methyl group in place.

Targeted Alkylation of 1,3-Indandione

Innovations in this compound Synthesis

Modern synthetic chemistry continually seeks to improve upon classical methods by enhancing efficiency, atom economy, and environmental compatibility. While direct innovations for this compound synthesis are not extensively documented as unique protocols, advancements in the synthesis of the broader indandione class are relevant.

For instance, palladium-catalyzed intramolecular carbonylative annulation has been developed as an efficient method for synthesizing 2-substituted indene-1,3(2H)-diones from 1-(2-halophenyl)-1,3-diones. mdpi.com This represents a modern cross-coupling approach to forming the core ring structure. Furthermore, electrochemical methods have been employed for the synthesis of novel 1,3-indandione derivatives, where 2-aryl-1,3-indandiones act as nucleophiles in Michael addition reactions initiated by the electrochemical oxidation of catechols. nih.gov Such strategies, focused on catalysis and electrochemistry, point toward future directions that could be adapted for more streamlined and "green" syntheses of 2-alkyl-1,3-indandiones.

Electrochemical Synthesis of 2-Substituted Indandiones

Electrochemical methods offer a unique and efficient pathway for the synthesis of novel 2-substituted 1,3-indandione derivatives. This approach often involves the electrochemical oxidation of nucleophilic species in the presence of an indandione core, leading to the formation of new carbon-carbon bonds at the 2-position.

A notable application of this technique is the electrochemical oxidation of catechol derivatives in the presence of various 2-aryl-1,3-indandiones. nih.gov This process is conducted in an undivided cell and proceeds through a proposed Michael addition mechanism. nih.gov The catechol derivative is first oxidized at the anode to form a reactive ortho-benzoquinone. This intermediate then undergoes a 1,4-Michael addition reaction with the enolate form of the 2-substituted-1,3-indandione, which acts as the nucleophile. Subsequent oxidation and rearrangement lead to the final product. This method has been successfully employed to synthesize new 1,3-indandione derivatives in good yield and purity. nih.gov

The versatility of this electrochemical approach is further demonstrated in the reaction between 4-methyl catechol and 1,3-indandione in a mixed green solvent system (ethanol/phosphate buffer). rhhz.net Using techniques like cyclic voltammetry and controlled-potential coulometry, researchers have shown that the electrochemically generated quinone from 4-methyl catechol readily reacts with 1,3-indandione via an ECCE (Electron-Chemical-Chemical-Electron) mechanism to form a new bis-quinone derivative. rhhz.net

Below is a table detailing examples of novel 1,3-indandione derivatives synthesized using this electrochemical method. nih.gov

| Reactant 1 (Catechol Derivative) | Reactant 2 (Nucleophile) | Resulting Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Methylcatechol | 2-(4-chlorophenyl)-1,3-indandione | 2-(4-chlorophenyl)-2-(4,5-dihydroxy-2-methylphenyl)-1,3-indandione | 8 | 170-173 |

| 4-Methylcatechol | 2-(4-fluorophenyl)-1,3-indandione | 2-(4,5-dihydroxy-2-methylphenyl)-2-(4-fluorophenyl)-1,3-indandione | 31 | 174-177 |

Catalytic Approaches in this compound Formation (e.g., KF-Celite Mediated Reactions)

Catalytic methods provide efficient and high-yield routes for the synthesis of 2-substituted and 2,2-disubstituted 1,3-indandiones. Among these, the use of potassium fluoride (B91410) supported on Celite (KF-Celite) has emerged as a particularly effective and mild heterogeneous basic catalyst. researchgate.net This reagent facilitates the C-alkylation of the 1,3-indandione scaffold under convenient conditions, often leading to significantly higher yields compared to traditional methods that require drastic conditions. researchgate.net

The KF-Celite catalyst is typically prepared by mixing potassium fluoride with Celite in water, followed by evaporation and washing with an organic solvent like acetonitrile. researchgate.net This solid-supported base is effective in promoting the dialkylation of 1,3-indandione to generate symmetrical 2,2-dialkylated products. researchgate.net Crucially for the synthesis of derivatives of this compound, the same methodology can be applied to prepare unsymmetrical 2,2-dialkyl-1,3-indandiones by starting with a mono-substituted precursor such as this compound itself. researchgate.net

The utility of this catalytic system extends to more complex syntheses. For instance, KF-Celite has been used to prepare a diallyl derivative from 1,3-indandione, which served as a precursor for the synthesis of a dimeric cyclophane via a subsequent ring-closing metathesis (RCM) reaction. beilstein-journals.org This highlights the robustness of the KF-Celite mediated alkylation for creating functionalized indandione systems. beilstein-journals.org

The table below summarizes the types of alkylation reactions of the 1,3-indandione core facilitated by the KF-Celite catalyst.

| Starting Material | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 1,3-Indandione | C-dialkylation | Symmetrical 2,2-dialkyl-1,3-indandiones | researchgate.net |

| This compound | C-alkylation | Unsymmetrical 2,2-dialkyl-1,3-indandiones | researchgate.net |

| 1,3-Indandione | Diallylation | 2,2-Diallyl-1,3-indandione | beilstein-journals.org |

Reactions at the C2-Methylene Position of this compound

The presence of the methyl group at the C2 position influences the reactivity of the adjacent methylene protons, making them susceptible to a range of reactions including condensation, alkylation, acylation, nitration, and interactions with other active methylene compounds.

The Knoevenagel condensation is a prominent reaction involving 1,3-indandione and its derivatives. ajchem-b.com While 1,3-indandione itself readily undergoes condensation with aromatic aldehydes to form 2-arylidene-1,3-indandiones, the presence of a methyl group in this compound can influence the reaction conditions and outcomes. researchgate.net These condensation reactions are typically catalyzed by a base and are crucial for synthesizing a variety of derivatives with potential biological activities. ajchem-b.com The resulting 2-arylidene-1,3-indandiones are important intermediates in phosphine-catalyzed annulation reactions for creating spirocyclic systems. rsc.org

For instance, the reaction of 2-arylidene-1,3-indandiones with ethyl-2,3-butadienoate in the presence of triphenylphosphine (B44618) can lead to the formation of spirocyclopentene derivatives through a [3+2] cyclization. rsc.org This highlights the synthetic utility of Knoevenagel adducts derived from the indandione framework.

The C2 position of this compound can be further alkylated to introduce a second alkyl group, leading to the formation of 2,2-disubstituted-1,3-indandiones. Traditional methods for this dialkylation often require harsh conditions and result in low yields. tandfonline.com However, improved procedures have been developed.

A convenient and high-yield synthesis of unsymmetrical 2,2-dialkyl-1,3-indandiones can be achieved by the alkylation of this compound in the presence of potassium fluoride on celite (KF-celite). tandfonline.com This method provides an efficient route to compounds such as 2-ethyl-2-methyl-1,3-indandione and 2,2-diethyl-1,3-indandione. core.ac.uk These dialkylated products are not only useful synthetic intermediates but have also shown potential as anticonvulsant agents. tandfonline.com Theoretical studies have also been conducted on the intramolecular Friedel-Crafts alkylation of 2,2'-disubstituted 1,3-indandiones. researchgate.netresearchgate.net

Table 1: Alkylation of this compound

| Alkylating Agent | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Ethyl Iodide | 2-Ethyl-2-methyl-1,3-indandione | KF-celite | tandfonline.com |

The acylation of 1,3-indandiones is a key method for creating 2-acyl-1,3-indandione derivatives, which are found in some anticoagulant rodenticides. nih.gov While direct C2-acylation of 1,3-indandiones can be challenging, methods using reagents like DMAP and EDCI have been developed to facilitate this transformation under mild conditions with a variety of carboxylic acids. nih.gov

In the context of this compound, the presence of the C2-methyl group would necessitate specific conditions to achieve C-acylation over O-acylation. The resulting 2-acyl-2-methyl-1,3-indandione would be a tricarbonyl compound with potential for further synthetic manipulation. The reactivity of the acyl group in 2-acyl-1,3-indandiones is demonstrated by their reactions with primary amines, which preferentially occur at the acyl-carbon. ajchem-b.com

The nitration of this compound with fuming nitric acid in acetic acid at temperatures below 0°C has been reported to yield the 2-nitroso-2-methyl-1,3-indandione dimer. ajchem-b.com This indicates that under these specific conditions, nitrosation occurs at the C2 position rather than nitration of the aromatic ring. The formation of a dimer suggests subsequent reactions of the initially formed nitroso compound. Under different conditions, it is possible to synthesize 2-nitro-2-methyl-1,3-indandione. journalcra.com Nitration of the parent 1,3-indandione at the methylene group can be achieved using nitric acid. mdpi.comencyclopedia.pub

Table 2: Nitration/Nitrosation of this compound

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Fuming Nitric Acid/Acetic Acid | 2-Nitroso-2-methyl-1,3-indandione dimer | < 0°C | ajchem-b.com |

Diazo transfer reactions are a powerful tool for introducing a diazo group into 1,3-dicarbonyl compounds. organic-chemistry.orgthieme-connect.com Reagents like tosyl azide (B81097) (TsN₃) are commonly used for this purpose, although newer, potentially safer reagents have been developed. organic-chemistry.orgthieme-connect.comthieme-connect.comorganic-chemistry.org The resulting 2-diazo-1,3-indandione derivatives are versatile intermediates.

These diazo compounds can undergo rhodium-catalyzed reactions to form rhodium carbenoids. rsc.orgresearchgate.net These carbenoids can then participate in a variety of transformations, including cyclization and insertion reactions, to generate complex molecular architectures. rsc.orgmdpi.comresearchgate.net For example, rhodium-catalyzed annulation of 2-diazo-1,3-indandiones has been used to synthesize spirocyclic compounds. rsc.org

The condensation products of 1,3-indandiones, such as 2-arylidene-1,3-indandiones, are excellent Michael acceptors. They readily react with active methylene compounds like malononitrile (B47326) and methyl cyanoacetate (B8463686) in a Michael addition reaction. ajchem-b.comscispace.com This reaction is often catalyzed by a base such as piperidine. scispace.com

The Michael addition of active methylene compounds to 2-arylidene-1,3-indandiones can lead to the formation of a variety of heterocyclic and spirocyclic compounds. researchgate.netresearchgate.netbeilstein-journals.org For instance, a cascade double Michael reaction between 2-arylidene-1,3-indandiones and curcumins has been reported to produce multicyclic spiro-1,3-indandiones. beilstein-journals.org These reactions often proceed with high diastereoselectivity and can be used to construct complex molecules with potential biological activity. beilstein-journals.org The reaction of 1,3-indandione itself with malononitrile can yield a variety of products. ajchem-b.comresearchgate.net

Diazo Transfer and Carbenoid Reactions involving Indandione Systems

Cycloaddition Reactions and Annulation Strategies

This compound and its derivatives are valuable substrates in cycloaddition and annulation reactions, which are powerful methods for constructing complex cyclic and polycyclic molecular frameworks. These reactions leverage the unique electronic and structural features of the indandione core to create diverse chemical architectures.

Derivatives of this compound can act as synthetic equivalents for 1,3-dipolar reagents. For instance, 2-[(trimethylsilylmethylamino)(methylthio)]methylene-1,3-indandione and its sulfur analogue react with various dipolarophiles like aldehydes, ketones, and alkenes in the presence of cesium fluoride. jst.go.jp This process leads to the formation of 1,3-dipolar cycloadducts, including dihydro-oxazoles, dihydro-pyrroles, oxathiolanes, and thiophenes, through the generation of a carbonyl-substituted intermediate followed by desilylation. jst.go.jp

Annulation strategies involving this compound provide access to fused bicyclic systems. The Robinson annulation, a classic method for forming six-membered rings, has been adapted for related structures. acs.org For example, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione can be cyclized to form indandione derivatives. acs.org More contemporary methods, such as aza-Robinson annulation, have been developed for synthesizing fused bicyclic amides. acs.org These strategies often involve key steps like intramolecular aldol (B89426) condensations, which can be promoted by acids like TfOH. acs.org

Furthermore, organocatalyzed enantioselective [3+2] cycloaddition reactions have been developed using 2-arylidene-1,3-indandiones. These reactions, often catalyzed by squaramide derivatives, allow for the construction of complex dispiro compounds with high diastereoselectivity and enantioselectivity. mdpi.com The central carbon of the indandione moiety exhibits nucleophilicity, enabling these transformations. mdpi.com Similarly, [3+3] and [4+2] annulation reactions of related dioxopyrrolidines with alkylidene oxindoles can be controlled to produce different heterocyclic frameworks. nih.gov

The versatility of indandione derivatives in cycloaddition is further highlighted by their use in tandem reactions. For example, a base-promoted reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indandiones can lead to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives through a 1,3-dipolar cycloaddition. acs.org Under different conditions, a tandem double [3+2] cycloaddition can occur, yielding unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. acs.org

| Reaction Type | Indandione Derivative | Reactant(s) | Key Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 2-[(trimethylsilylmethylamino)(methylthio)]methylene-1,3-indandione | Aldehydes, Ketones, Alkenes | Cesium fluoride | Dihydro-oxazoles, Dihydro-pyrroles | jst.go.jp |

| Aza-Robinson Annulation | N/A (related strategy) | Imide and ketone fragments | TfOH | Fused Bicyclic Amides | acs.org |

| [3+2] Cycloaddition | 2-Arylidene-1,3-indandiones | Isothiocyanatoindanones | Squaramide | Dispiro[indene-pyrrolidine-indene]-triones | mdpi.com |

| Tandem Double [3+2] Cycloaddition | 2-Arylidene-1,3-indandiones | N-Cyanomethylisoquinolinium chloride, Aromatic aldehydes | Triethylamine | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2'-indene]s | acs.org |

Nucleophilic and Electrophilic Transformations on the Aromatic Ring

The aromatic ring of the this compound scaffold can undergo both nucleophilic and electrophilic substitution reactions, although its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent dicarbonyl group.

Nucleophilic Aromatic Substitution:

Generally, aromatic rings are resistant to nucleophilic attack due to their electron-rich nature. govtpgcdatia.ac.in However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic substitution. govtpgcdatia.ac.inlibretexts.org In the case of indandione derivatives, the carbonyl groups deactivate the ring for electrophilic substitution but can facilitate nucleophilic substitution, particularly if additional activating groups are present. libretexts.org For instance, 7-nitro-2-pyridyl-1,3-indandione can be converted to 3-chloro-7-nitro-2-pyridyl indenone, which then undergoes nucleophilic substitution with primary amines. ajchem-b.com This suggests that with appropriate substitution, the aromatic ring of the indandione system can be functionalized by nucleophiles. The mechanism for such reactions often involves an addition-elimination pathway, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Electrophilic Aromatic Substitution:

Direct electrophilic aromatic substitution on the this compound ring is challenging. The two carbonyl groups are strongly deactivating, withdrawing electron density from the aromatic ring and making it less susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com Consequently, post-functionalization of the indandione core through electrophilic substitution is often not feasible. nih.gov For example, nitration of this compound with fuming nitric acid in acetic acid at low temperatures does not result in substitution on the aromatic ring but instead leads to the formation of 2-nitroso-2-methyl-1,3-indandione dimer. ajchem-b.com

To introduce substituents onto the aromatic ring, it is more common to start with an already substituted precursor, such as a substituted phthalic anhydride, and then construct the indandione ring. nih.gov For example, halogenated or nitrated indane-1,3-diones are typically prepared from the corresponding halogenated or nitrated phthalic anhydrides. nih.gov

Oxidative and Reductive Manipulations of the this compound Scaffold

The this compound framework can be subjected to various oxidative and reductive transformations, targeting both the dicarbonyl moiety and the aromatic ring under specific conditions.

Oxidative Manipulations:

The oxidation of 1,3-indandione derivatives can lead to various products depending on the oxidant and reaction conditions. A significant oxidation product of 1,3-indandione is ninhydrin (B49086) (1,2,3-indantrione), a compound widely used in analytical chemistry. mdpi.com While direct oxidation of this compound to a corresponding trione (B1666649) is not as commonly cited, the parent 1,3-indandione can be oxidized to ninhydrin using reagents like selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) in DMSO. mdpi.com However, strong oxidants like sodium hypochlorite (B82951) can lead to cleavage of the ring, yielding phthalic acid. mdpi.com

Electrochemical oxidation provides another avenue for transforming indandione derivatives. The electrochemical oxidation of catechols in the presence of 1,3-indandiones as nucleophiles results in the formation of new C-C bonds. nih.govresearchgate.netoup.com In this process, the catechol is oxidized to an o-benzoquinone, which then undergoes a Michael addition reaction with the enolate of the indandione. nih.govresearchgate.net This method allows for the synthesis of 2-substituted indandione derivatives containing a catechol moiety. nih.gov

Reductive Manipulations:

Information specifically detailing the reduction of the carbonyl groups or the aromatic ring of this compound is less prevalent in the provided search results. However, general principles of carbonyl and aromatic ring reduction can be applied. The keto groups in the indandione ring can likely be reduced to alcohols using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The selectivity of such reductions would be a key consideration. For instance, in a related system, the C-8 keto group of a bridged ketol derived from a cyclopentanedione was successfully reduced to a dihydroxy ketone. researchgate.net

Reduction of the aromatic ring would require more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, and could potentially also reduce the carbonyl groups.

| Transformation | Reagent/Method | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Oxidation to Trione | SeO₂, NBS/DMSO | 1,3-Indandione (parent) | Ninhydrin | mdpi.com |

| Ring Cleavage | Sodium hypochlorite | 1,3-Indandione (parent) | Phthalic acid | mdpi.com |

| Electrochemical Oxidation/Michael Addition | Electrochemical oxidation | Catechols and 1,3-Indandiones | 2-Substituted indandiones with catechol moiety | nih.govresearchgate.net |

| Keto Group Reduction | (Implied from related systems) | Bridged ketol | Dihydroxy ketone | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 1,3 Indandione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 2-Methyl-1,3-indandione and its derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to its distinct proton environments. The aromatic protons on the fused benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum. The methine proton at the C-2 position and the protons of the C-2 methyl group give rise to signals with specific chemical shifts and splitting patterns dictated by spin-spin coupling.

For derivatives, the substitution pattern significantly influences the ¹H NMR spectrum. For instance, in brominated derivatives of indanone, proton signals adjacent to bromine atoms show characteristic shifts. tubitak.gov.tr The ¹H-NMR spectrum of a monobromo indandione derivative displayed an aliphatic signal as a singlet at 1.25 ppm. tubitak.gov.tr In more complex derivatives, such as those synthesized through electrochemical methods, the aromatic protons of the indandione ring are observed as a multiplet around 8.1 ppm, while protons on other substituted rings appear in their respective characteristic regions. nih.gov

Table 1: Representative ¹H NMR Data for 1,3-Indandione (B147059) Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Monobromo indandione | Aliphatic H | 1.25 | s | tubitak.gov.tr |

| 2-(3,4-dihydroxyphenyl)-2-phenyl-2H-indene-1,3-dione | Indandione ring Hs | 8.1 | m | nih.gov |

Note: 's' denotes singlet, 'm' denotes multiplet. Data is illustrative of derivative structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. libretexts.org The most characteristic signals in the ¹³C NMR spectrum are those of the two carbonyl carbons (C-1 and C-3), which are significantly deshielded and appear at the low-field end of the spectrum, typically in the range of 190-205 ppm. nih.govresearchgate.net The chemical shift of the sp³-hybridized C-2 carbon is found much further upfield. The aromatic carbons of the benzene ring resonate in the intermediate region of approximately 120-145 ppm.

In various 2-substituted-1,3-indandione derivatives, the C-2 carbon of the indandione ring typically resonates around 66-67 ppm. nih.gov The carbonyl carbons in these derivatives are consistently observed at very low fields, often around 200 ppm. nih.gov For example, the ¹³C NMR spectrum of 2-acetyl-1,3-indandione shows carbonyl signals at 196.7 ppm and 188.3 ppm. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shifts for the 1,3-Indandione Core

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Carbonyl) | 198 - 200 | nih.gov |

| C-2 | 66 - 67 | nih.gov |

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY/ROESY)

For unambiguous structural assignment, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. slideshare.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methine proton with the ¹³C signal of the C-2 carbon, and another correlating the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons separated by two or three bonds. researchgate.net This is crucial for piecing together the molecular structure. For instance, correlations would be expected between the methyl protons and both the C-2 and carbonyl (C-1, C-3) carbons. Similarly, the methine proton (H-2) would show correlations to the carbonyl carbons and the quaternary aromatic carbons of the fused ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques detect through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. u-tokyo.ac.jp A NOESY or ROESY spectrum could confirm the structure by showing correlations between the methyl protons at C-2 and the adjacent aromatic protons (H-4 and H-7), providing valuable information about the conformation and stereochemistry of the molecule. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Absorption Studies

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent feature in the IR spectrum of this compound is the absorption due to the carbonyl (C=O) groups. Because the two carbonyl groups are part of a five-membered ring system, they exhibit coupled vibrations, leading to two distinct stretching bands: a symmetric and an asymmetric stretch. researchgate.net

For the parent 1,3-indandione, these bands are typically observed around 1750 cm⁻¹ and 1722 cm⁻¹. researchgate.net The presence of substituents on the indandione framework can influence the exact frequencies of these vibrations. In various derivatives, strong carbonyl absorption bands are consistently reported in the region of 1680-1710 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the methyl group are also observable in the region of 2850-3100 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 1,3-Indandione Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Asymmetric stretch | ~1750 | researchgate.net |

| Carbonyl (C=O) | Symmetric stretch | ~1722 | researchgate.net |

| Carbonyl (C=O) | General | 1686 - 1708 | nih.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by probing the electronic transitions between different energy levels. The UV-Vis spectrum of this compound and its derivatives is characterized by absorptions corresponding to π→π* and n→π* transitions.

The core 1,3-indandione structure contains a benzene ring fused to a dicarbonyl system, creating an extended conjugated system. Derivatives designed with donor-π-acceptor (D–π–A) architecture exhibit strong absorption in the visible region. For example, certain conjugated 1,3-indandione derivatives show absorption maxima (λmax) at 492 nm and 504 nm when measured in a DMSO solution. nih.gov Another derivative, 2-acetyl-1,3-indandione, displays absorption bands with well-defined vibrational structure, peaking at 33,250 and 32,150 cm⁻¹ (corresponding to approximately 301 nm and 311 nm) in cyclohexane. researchgate.net Some derivatives also exhibit fluorescence, although the emission can be weak depending on the molecular structure and environment. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₀H₈O₂, giving it a molecular weight of approximately 160.17 g/mol . nih.gov In an MS experiment, this would correspond to the molecular ion peak [M]⁺• at m/z 160.

Electron impact (EI) ionization often leads to characteristic fragmentation patterns that provide structural clues. scienceready.com.au A detailed study on the fragmentation of isomeric 2-alkyl-substituted 1,3-indandiones revealed complex isomerization and fragmentation pathways. core.ac.uk A primary fragmentation process for these compounds is the loss of the alkyl substituent as a radical. For this compound, this would involve the loss of a methyl radical (•CH₃), resulting in a fragment ion [M - CH₃]⁺ at m/z 145. Subsequent fragmentations can occur, leading to a series of smaller ions that are characteristic of the indandione core structure. core.ac.uk

Softer ionization techniques like Electrospray Ionization (ESI) are often used for derivatives to observe the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺. nih.govuni.lu For example, ESI-MS analysis of various synthesized 1,3-indandione derivatives consistently shows prominent [M+H]⁺ and [M+Na]⁺ peaks, confirming their molecular weights. nih.gov

Table 4: Predicted and Observed Mass Spectrometry Data for this compound and Derivatives

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Method | Compound | Reference |

|---|---|---|---|---|

| [M]⁺• | 160 | EI-MS | This compound | nih.gov |

| [M-CH₃]⁺ | 145 | EI-MS | This compound | core.ac.uk |

| [M+H]⁺ | 161.06 | ESI-MS (Predicted) | This compound | uni.lu |

| [M+Na]⁺ | 183.04 | ESI-MS (Predicted) | This compound | uni.lu |

| [M+H]⁺ | 331 | ESI-MS (Observed) | 2-(3,4-dihydroxyphenyl)-2-phenyl-2H-indene-1,3-dione | nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

Research findings from the X-ray analysis of various 2-substituted-1,3-indandione derivatives consistently show that the five-membered ring of the indandione core is typically not planar. Instead, it often adopts a slightly bent, envelope-like conformation. researchgate.netcas.cz This puckering of the ring is a characteristic structural feature of this class of compounds.

The solid-state structure of these molecules is often stabilized by a network of intermolecular interactions. For instance, in the crystal structure of 2-(p-anilinophenyl)-2-phenylindan-1,3-dione, the packing is stabilized by N-H···O=C hydrogen bonds involving a carbonyl oxygen, as well as weaker C-H···O=C interactions with the other carbonyl group. researchgate.netcas.cz

Interactive Data Table: Crystallographic Data for 2-(Arylazo)-2-methyl-1,3-indandione Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-Methyl-2-(2-methylphenylazo)-1,3-indandione | C₁₇H₁₄N₂O₂ | Monoclinic | P2₁/c | 13.125(3) | 8.016(2) | 14.161(3) | 105.18(3) | researchgate.net |

| 2-(4-Chlorophenylazo)-2-methyl-1,3-indandione | C₁₆H₁₁ClN₂O₂ | Monoclinic | P2₁/c | 14.773(3) | 7.910(2) | 13.065(3) | 100.22(2) | researchgate.net |

Interactive Data Table: Crystallographic Data for Other 2-Substituted-1,3-indandione Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-(p-Anilinophenyl)-2-phenylindan-1,3-dione | C₂₇H₂₁NO₂ | Monoclinic | P2₁/n | 9.837(4) | 13.221(3) | 16.325(6) | 107.91(2) | researchgate.netcas.cz |

| 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione | C₁₆H₁₂O₂ | Monoclinic | P12₁1 | 8.465 | 6.062 | 11.901 | 95.78 | nih.gov |

In the structure of 2-Methyl-2-(2-methylphenylazo)-1,3-indandione , the five-membered ring of the indandione moiety exhibits an envelope conformation where the C2 atom is out-of-plane. researchgate.net The dihedral angle between the plane of the phenyl ring and the azo group is 15.4(2)°, indicating they are not coplanar. researchgate.net The 2-methyl-1,3-dioxoindan-2-yl and 2-methylphenyl groups are in a trans configuration relative to each other. researchgate.net

Similarly, for 2-(4-Chlorophenylazo)-2-methyl-1,3-indandione , the five-membered ring also adopts an envelope conformation. researchgate.net The molecule has a trans configuration with respect to the 2-methyl-1,3-dioxoindan-2-yl and 4-chlorophenyl groups. The lack of planarity between the phenyl and azo groups is attributed to steric hindrance. researchgate.net

The crystal structure of 2-(p-anilinophenyl)-2-phenylindan-1,3-dione reveals that the indan-1,3-dione core's five-membered ring is slightly bent, consistent with an envelope conformation. researchgate.netcas.cz The crystal packing is reinforced by intermolecular hydrogen bonds. researchgate.netcas.cz

For 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione , the dihedral angle between the fused six-membered ring and the tolyl ring is 81.31(7)°. The bond lengths and angles are within the normal ranges, with the C-C bond connecting the ring systems measuring 1.514(3) Å. researchgate.net

These crystallographic studies provide a detailed understanding of the solid-state structures of this compound derivatives, highlighting the conformational flexibility of the indandione ring system and the important role of substituents and intermolecular forces in determining the final crystal structure.

Computational and Theoretical Investigations of 2 Methyl 1,3 Indandione

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reaction mechanisms of 2-Methyl-1,3-indandione.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For 2-substituted 1,3-indandiones, DFT calculations, often at levels like B3LYP/6-311++G(d,p), have been employed to determine the relative stabilities of different tautomeric forms. researchgate.net For instance, in the case of 2-phenyl-1,3-indandione, DFT calculations have shown that the keto form is more stable than the enol form in the gas phase. researchgate.net These calculations are crucial for understanding the ground state geometries and the energies of transition states in chemical reactions involving these compounds. researchgate.netscilit.com

DFT has also been used to study the mechanism of reactions, such as the condensation of 1,3-indandione (B147059) with aldehydes. researchgate.net Furthermore, DFT calculations can predict various molecular properties, including the distribution of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which are essential for understanding the reactivity and electronic transitions within the molecule. acs.org

| Derivative | Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-indandione | B3LYP/6-311++G(d,p) | Relative stability of tautomers | Keto form is 3.77 kcal/mol more stable than the enol form in the gas phase. | researchgate.net |

| Push-pull polyenes with modified indanone groups | B3LYP/6-31G* | Polarizability and global softness | A cubic relationship was found between polarizability and global softness. | acs.org |

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate energy and property predictions, albeit at a higher computational cost. For 2-substituted 1,3-indandiones, semi-empirical methods like AM1 and MNDO have been used to study tautomerism, with AM1 generally providing results more consistent with experimental data. researchgate.net Ab initio quantum chemical calculations have been used to predict the most stable tautomeric forms of related compounds like 2-carboxamide-indan-1,3-dione, indicating that the 2-(hydroxyaminomethylidene)-indan-1,3-dione tautomer is the most stable. researchgate.net These high-level calculations are critical for obtaining reliable data on reaction barriers and the relative energies of different molecular states.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Mechanistic Studies through Computational Dynamics

Computational dynamics simulations offer a way to study the time evolution of molecular systems, providing insights into reaction mechanisms and conformational changes.

Metadynamics is a powerful simulation technique used to explore the free energy surface of a system and identify reaction pathways. This method has been applied to study the reaction mechanism of 1,3-indandione with other molecules, such as (Z)-N-methyl-C-phenylnitrone. researchgate.netasianpubs.orgresearchgate.net These studies have helped to elucidate the structures of reactants, products, and transition states, as well as to calculate the enthalpy and activation barriers of the reaction. researchgate.net For example, DFT-based metadynamics simulations predicted that the reaction between 1,3-indandione and (Z)-N-methyl-C-phenylnitrone is slightly endothermic. asianpubs.org The computed energy profile also revealed that the keto-enol tautomerization plays a crucial role in determining the free energy barrier of the reaction. asianpubs.orgresearchgate.net

| Reactants | Key Finding | Energy Barrier | Reference |

|---|---|---|---|

| 1,3-Indandione and (Z)-N-methyl-C-phenylnitrone | Reaction is slightly endothermic (+2.71 kcal/mol). | ~30 kcal/mol (determined by keto-enol tautomerization) | asianpubs.orgresearchgate.net |

Molecular Dynamics (MD) simulations are used to study the conformational flexibility and intermolecular interactions of molecules. For derivatives of 1,3-indandione, MD simulations have been employed to investigate their potential as anti-tubercular agents by simulating their interaction with target proteins. ajchem-a.com These simulations can reveal the stability of the protein-ligand complex and provide details about the binding interactions, such as hydrogen bonds and hydrophobic contacts. ajchem-a.com The Automated Topology Builder (ATB) and Repository provides force fields for molecules like 2-Methyl-1H-indene-1,3(2H)-dione, which are essential for conducting such MD simulations. uq.edu.au Recent studies have also utilized molecular dynamics to investigate newly synthesized indandione derivatives for their anticancer properties. nih.gov

Metadynamics for Reaction Pathways and Free Energy Surfaces

Theoretical Examination of Tautomerism in Indandione Systems (e.g., Keto-Enol Equilibrium)

The tautomeric equilibrium between the keto and enol forms is a key characteristic of 1,3-dicarbonyl compounds, including this compound. walisongo.ac.id Theoretical studies have been instrumental in understanding the factors that influence this equilibrium.

Semi-empirical quantum-chemical methods like AM1 and MNDO have been used to investigate the tautomerism of 2-substituted 1,3-indandiones, with the AM1 method showing better agreement with experimental observations. researchgate.net These studies have shown that the nature of the substituent at the 2-position significantly affects the relative stability of the tautomers. researchgate.net For instance, in nonpolar solvents, the diketo form of 2-aryl-1,3-indandiones is predominant. researchgate.net

DFT calculations have also been extensively used to study the keto-enol tautomerism in various indandione derivatives. scilit.comresearchgate.net These studies have confirmed that factors such as the solvent, temperature, and intramolecular hydrogen bonds play a crucial role in determining the position of the tautomeric equilibrium. researchgate.net For example, in 2-phenyl-1,3-indandione, the enol form is stabilized in DMSO solution by a strong hydrogen bond. scilit.com Quantum-chemistry calculations have also been used to investigate the tautomerism of bis-1,3-indandione compounds, suggesting they exist in an enol form with an intramolecular hydrogen bond. jlu.edu.cn The keto-enol tautomerization process is influenced by the ring size in cyclic β-diketones, with the solvent playing a significant role in favoring the enol form in more polar media. semanticscholar.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods, particularly those based on Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These predictions are valuable for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule. While detailed computational studies specifically targeting this compound are not extensively documented in dedicated publications, the methodologies are well-established through research on the parent compound, 1,3-indandione, and its other derivatives. researchgate.netmdpi.com

Modern computational approaches can predict a range of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). DFT methods are a cornerstone of these investigations, balancing computational cost with accuracy. nih.govresearchgate.net Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or cc-pVDZ to optimize molecular geometry and calculate spectroscopic properties. nih.govrsc.orggrowingscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding tensors. rsc.orgnih.gov These tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. nih.gov For complex molecules, these calculations can help assign ambiguous signals in experimental spectra and confirm structural assignments. Studies on related structures show that DFT calculations can effectively distinguish between different isomers and tautomers in solution. researchgate.netrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of a molecule. DFT calculations can determine the normal modes of vibration, with their corresponding frequencies and intensities. researchgate.netosti.gov These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors. Such calculations are instrumental in assigning specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the characteristic C=O stretches in the 1,3-indandione core. researchgate.net For the parent compound, 1,3-indandione, computational studies have been used to analyze the tautomeric equilibrium and solvent effects on vibrational frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. nih.govgrowingscience.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For 1,3-indandione derivatives, TD-DFT calculations have been used to understand the nature of electronic transitions, often characterized as π-π* transitions within the conjugated system. nih.govgrowingscience.com The choice of functional, such as CAM-B3LYP, can be critical for accurately predicting charge-transfer excitations. nih.govgrowingscience.com

Ion Mobility Mass Spectrometry: Computational methods can also predict parameters relevant to other spectroscopic techniques, such as ion mobility mass spectrometry. The Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase. Predicted CCS values can be calculated for different ionic adducts of a molecule. For this compound, computationally derived CCS values have been reported and are useful for identifying the compound in complex mixtures when analyzed by this technique. uni.lu

Below is a table of predicted Collision Cross Section (CCS) values for various adducts of this compound, calculated using the CCSbase model. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M]+ | 160.05188 | 129.8 |

| [M+H]+ | 161.05971 | 128.7 |

| [M+Na]+ | 183.04165 | 139.5 |

| [M+K]+ | 199.01559 | 136.7 |

| [M+NH4]+ | 178.08625 | 153.1 |

| [M-H]- | 159.04515 | 134.3 |

2 Methyl 1,3 Indandione As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor for the Construction of Diverse Heterocyclic Frameworks

The rigid, bicyclic structure of 2-methyl-1,3-indandione, combined with its reactive dicarbonyl functionality, makes it an exceptional starting point for the synthesis of a multitude of heterocyclic compounds. nih.govresearchgate.net Its derivatives are valuable precursors for producing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netacs.org

The reactivity of the active methylene (B1212753) group and the flanking carbonyls allows for a variety of cyclization strategies. For instance, reactions with dinucleophiles can lead to the formation of fused heterocyclic systems. The condensation of 1,3-indandione (B147059) derivatives with various reagents is a common strategy to build complex molecular architectures. researchgate.net For example, the reaction of 2-substituted 1,3-indandiones with β-chloro-vinyl ketones has been used to synthesize pharmacologically active compounds. ajchem-b.com Furthermore, spiro-heterocyclic compounds, which are important motifs in many natural products, can be efficiently synthesized using 1,3-indandione-based precursors. acs.org

Building Block for π-Conjugated Systems and Advanced Materials

The electron-accepting nature of the 1,3-indandione core makes it a valuable component in the design of π-conjugated systems with tailored electronic and optical properties. nih.gov These systems are at the heart of various advanced materials.

Design and Synthesis of Organic Dyes and Pigments

Derivatives of 1,3-indandione are widely used in the production of dyes. researchgate.netresearchgate.net The strong electron-withdrawing character of the indandione moiety can be paired with electron-donating groups to create donor-acceptor (D-A) type chromophores. This molecular design leads to compounds with intense absorption in the visible region of the electromagnetic spectrum, a key characteristic of dyes and pigments. The Knoevenagel condensation of 1,3-indandione with various aldehydes is a frequently employed method to generate brightly colored 2-arylidene-1,3-indandione derivatives. encyclopedia.pub

Development of Optoelectronic Materials

The unique electronic properties of this compound and its derivatives have led to their incorporation into a range of optoelectronic materials. nih.govtandfonline.com These materials are crucial for applications in electronics and photonics.

Nonlinear Optical (NLO) Chromophores: The significant dipole moment and hyperpolarizability of donor-acceptor molecules based on the 1,3-indandione scaffold make them excellent candidates for second-order nonlinear optical (NLO) materials. researchgate.netresearchgate.net These materials can alter the frequency of light passing through them and are essential for technologies like optical data storage and telecommunications. Research has shown that chromophores incorporating the 2-methylidene-3-(dicyanomethylidene)-1-indanone acceptor group exhibit large molecular hyperpolarizability. researchgate.net

Dye-Sensitized Solar Cell (DSSC) Components: In the field of renewable energy, 1,3-indandione derivatives are being explored as components in dye-sensitized solar cells (DSSCs). nih.govmdpi.com The indandione moiety can act as a strong electron acceptor in the dye sensitizer, which is responsible for absorbing light and injecting electrons into the semiconductor material of the solar cell. mdpi.com The introduction of a carboxylated 1,3-indandione ring has been shown to be a viable strategy in the design of efficient dyes for DSSCs. researchgate.net

Participation in Multi-Component Reactions (MCRs) and Cascade/Domino Sequences

The reactivity of this compound and its parent compound, 1,3-indandione, makes them ideal participants in multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying procedures. rsc.orguevora.pt

1,3-indandione has been successfully employed in one-pot, three-component reactions to generate diverse heterocyclic scaffolds. rsc.org For example, a facile synthesis of imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives has been achieved through a one-pot reaction of ninhydrin (B49086), malononitrile (B47326), and various diamines in water. rsc.org Furthermore, cascade or domino reactions, where a series of intramolecular reactions are triggered by a single event, have been developed using 1,3-indandione to construct complex polycyclic and spirocyclic systems. bohrium.comresearchgate.netresearchgate.net These reactions often lead to the formation of multiple new bonds and stereocenters in a single, highly efficient step. bohrium.com

Scaffold for Structure-Reactivity Relationship (SAR) Studies in Chemical Transformations

The well-defined and rigid structure of this compound provides an excellent platform for conducting structure-reactivity relationship (SAR) studies. By systematically modifying the substituents on the indandione core, chemists can investigate how these changes influence the course and outcome of chemical reactions. This approach provides valuable insights into reaction mechanisms and allows for the fine-tuning of reactivity for specific synthetic goals.

For instance, studies on the acylation of 1,3-indandiones have explored the impact of various carboxylic acid acylating agents and substituents on the indandione ring, leading to a general and mild method for the synthesis of 2-acyl-1,3-indandiones. nih.gov The divergent synthesis of 1,3-indandione-fused spirocyclopentenes and spiropyrrolidines from a common precursor highlights how reaction conditions can be tuned to selectively form different products, providing a clear example of how the indandione scaffold facilitates the study of chemodivergent reactions. acs.orgresearcher.life

Future Research Trajectories and Emerging Opportunities in 2 Methyl 1,3 Indandione Chemistry

Green Chemistry Principles in 2-Methyl-1,3-indandione Synthesis and Transformations

The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area for future research, aiming to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Recent studies have demonstrated the potential of green chemistry in this field. For instance, the use of water as a solvent has been successfully employed in the synthesis of 1,3-indandione (B147059) ring-fused 3-oxindoles, yielding products in high yields (up to 98%). rsc.org This approach not only minimizes the use of hazardous organic solvents but also simplifies purification processes. rsc.org Similarly, electrochemical methods are being explored as an environmentally friendly route for synthesizing 1,3-indandione derivatives. jst.go.jpnih.govnih.gov These methods avoid the need for toxic reagents and often proceed under mild conditions. jst.go.jpnih.gov One-pot electrochemical synthesis has been utilized to prepare novel indandione derivatives, highlighting the efficiency and green credentials of this technique. nih.gov

The use of ionic liquids as both solvent and catalyst represents another promising green synthetic route. researchgate.netacs.org For example, 2-hydroxyethylammonium formate (B1220265) has been used to catalyze the condensation reaction of indan-1,3-dione with various aldehydes at room temperature without the need for an additional solvent, resulting in high yields and a fast reaction time. researchgate.netacs.org Furthermore, grinding synthesis using recyclable catalysts like potassium 2-oxoimidazolidine-1,3-diide (POImD) offers a solvent-free approach for the preparation of 2-substituted-1,3-indandiones, emphasizing atom economy and waste reduction. semanticscholar.orgajol.info

| Green Chemistry Approach | Key Features | Example Application | Reference(s) |

| Aqueous Media | Use of water as a green solvent. | Synthesis of 1,3-indandione ring-fused 3-oxindoles. | rsc.org |

| Electrosynthesis | Avoids toxic reagents, mild conditions. | One-pot synthesis of novel indandione derivatives. | jst.go.jpnih.govnih.gov |

| Ionic Liquids | Act as both solvent and catalyst, often reusable. | Condensation of indan-1,3-dione with aldehydes. | researchgate.netacs.org |

| Grinding Synthesis | Solvent-free conditions, reusable catalyst. | Synthesis of 2-substituted-1,3-indandiones using POImD. | semanticscholar.orgajol.info |

Advancements in Catalysis for Indandione Derivatives

Catalysis is a cornerstone of modern organic synthesis, and advancements in this area are crucial for developing efficient and selective methods for preparing indandione derivatives. Research is focused on organocatalysis, metal-based catalysis, and biocatalysis to access a diverse range of functionalized indandione scaffolds.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For example, quinine-derived squaramide and thiourea (B124793) catalysts have been successfully used in asymmetric [3+2] cycloaddition reactions to produce dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with high yields and stereoselectivities. mdpi.com Pentafluorophenylammonium triflate (PFPAT) has proven to be an effective and recyclable organocatalyst for the one-pot, three-component synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives. jksus.org

Metal-based catalysis continues to be a dominant strategy. Palladium-catalyzed reactions have been employed for the cross-coupling of ortho-alkenyl bromobenzenes and α-aryl-α-diazoesters to synthesize 1,1-disubstituted indenes. researchgate.net Copper-catalyzed intramolecular annulation reactions have been used to prepare spirocarbocyclic indenes. researchgate.net Furthermore, sodium niobate (NaNbO3) nanoplates have been utilized as a heterogeneous catalyst in condensation reactions under microwave irradiation, offering short reaction times and satisfactory yields. researchgate.net

| Catalyst Type | Reaction | Product | Reference(s) |

| Organocatalyst (Squaramide) | Asymmetric [3+2] cycloaddition | Dispiro[benzothiophenone-indandione-pyrrolidine]s | mdpi.com |

| Organocatalyst (PFPAT) | Three-component condensation | 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-ones | jksus.org |

| Palladium Catalyst | Cross-coupling | 1,1-disubstituted indenes | researchgate.net |

| Copper Catalyst | Intramolecular annulation | Spirocarbocyclic indenes | researchgate.net |

| NaNbO3 Nanoplates | Condensation | 2-arylidene indan-1,3-diones | researchgate.net |

High-Throughput Synthesis and Automation in this compound Research

To accelerate the discovery of new this compound derivatives with desired properties, high-throughput synthesis (HTS) and automation are becoming increasingly important. These technologies enable the rapid generation of large compound libraries for screening and optimization.

Automated, miniaturized synthesis platforms, such as those utilizing acoustic droplet ejection (ADE) technology, allow for reactions to be performed on a nanomole scale. researchgate.net This approach significantly reduces the consumption of reagents and solvents while enabling the rapid screening of reaction conditions and building block compatibility. researchgate.net The ability to perform thousands of reactions in a short period facilitates a deeper exploration of the chemical space surrounding the this compound scaffold. The data generated from these high-throughput experiments is invaluable for building predictive models and understanding structure-activity relationships. While direct examples focusing solely on this compound are emerging, the principles and technologies are readily applicable. The synthesis of diverse indole (B1671886) derivatives on a nanoscale demonstrates the potential for applying these automated methods to the indandione family. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

| AI/ML Application | Description | Potential Impact on this compound Research | Reference(s) |

| Reaction Prediction | Algorithms predict the outcome of unknown reactions based on learned patterns. | Faster identification of successful synthetic routes. | nih.govresearchgate.net |

| Condition Optimization | ML models suggest optimal reaction parameters (catalyst, solvent, temperature). | Improved yields and reduced waste. | beilstein-journals.org |

| QSAR Modeling | Correlates chemical structure with biological activity or physical properties. | Rational design of new derivatives with desired functionalities. | nih.gov |

| De Novo Design | Generative models propose novel molecular structures with specific target properties. | Discovery of new this compound-based compounds. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.